molecular formula C6H4BrFO3S B6195816 3-bromo-5-hydroxybenzene-1-sulfonyl fluoride CAS No. 2751620-25-2

3-bromo-5-hydroxybenzene-1-sulfonyl fluoride

Cat. No.: B6195816
CAS No.: 2751620-25-2
M. Wt: 255.1
InChI Key:
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Description

3-bromo-5-hydroxybenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-hydroxybenzene-1-sulfonyl fluoride typically involves the bromination of 5-hydroxybenzene-1-sulfonyl fluoride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process typically includes sulfonation, hydroxylation, and bromination steps, each optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-hydroxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction Reactions: The sulfonyl fluoride group can be reduced to a sulfonamide or sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include 3-azido-5-hydroxybenzene-1-sulfonyl fluoride and 3-thiocyanato-5-hydroxybenzene-1-sulfonyl fluoride.

    Oxidation Reactions: Products include 3-bromo-5-oxo-benzene-1-sulfonyl fluoride.

    Reduction Reactions: Products include 3-bromo-5-hydroxybenzene-1-sulfonamide.

Scientific Research Applications

3-bromo-5-hydroxybenzene-1-sulfonyl fluoride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

    Biology: It is employed in the study of enzyme inhibition and protein labeling due to its reactive sulfonyl fluoride group.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-hydroxybenzene-1-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites in biological molecules. This interaction can lead to the covalent modification of enzymes and proteins, thereby inhibiting their activity. The molecular targets include serine proteases and other enzymes with nucleophilic active sites. The pathways involved in its mechanism of action are primarily related to enzyme inhibition and protein modification.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-hydroxybenzene-1-sulfonamide
  • 3-bromo-5-hydroxybenzene-1-sulfonic acid
  • 3-bromo-5-hydroxybenzene-1-sulfonyl chloride

Uniqueness

3-bromo-5-hydroxybenzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer distinct reactivity and versatility. The presence of the sulfonyl fluoride group makes it particularly useful in click chemistry and bioconjugation applications. Compared to its analogs, it offers a balance of stability and reactivity that is advantageous in various synthetic and biological contexts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-hydroxybenzene-1-sulfonyl fluoride involves the conversion of 3-bromo-5-hydroxybenzenesulfonic acid to the corresponding sulfonyl chloride, which is then reacted with hydrogen fluoride to yield the final product.", "Starting Materials": [ "3-bromo-5-hydroxybenzenesulfonic acid", "Thionyl chloride", "Hydrogen fluoride" ], "Reaction": [ "1. Dissolve 3-bromo-5-hydroxybenzenesulfonic acid in thionyl chloride and heat under reflux to form 3-bromo-5-hydroxybenzenesulfonyl chloride.", "2. Cool the reaction mixture and add hydrogen fluoride dropwise to the sulfonyl chloride solution.", "3. Stir the reaction mixture at room temperature for several hours.", "4. Quench the reaction with water and extract the product with an organic solvent.", "5. Purify the product by recrystallization or column chromatography." ] }

CAS No.

2751620-25-2

Molecular Formula

C6H4BrFO3S

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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